(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
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Overview
Description
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid is a stilbenoid.
Scientific Research Applications
Retinoid Biological Activity
A series of analogues of this compound have been synthesized and screened for retinoid biological activity. The study found that geometric constraints imposed by the retinoid receptor significantly influence the biological activity of these compounds (Dawson et al., 1989).
RXR-Selective Compounds
Research into retinoid X receptor (RXR)-selective compounds based on structural modifications of this compound has demonstrated its significance in pharmacology. These compounds provide insights into the biological roles of individual retinoid receptors (Boehm et al., 1994).
Structure-Activity Relationships
The structure-activity relationships of certain derivatives of this compound have been explored, revealing their potential in inducing differentiation in human leukemia cells, highlighting their pharmacological importance (Kagechika et al., 1989).
Conformational Effects on Receptor Selectivity
Conformational analysis of (E)- and (Z)-stilbenecarboxylic acids, related to this compound, indicates that the appropriate ligand can separate RAR and RXR response pathways, providing a pathway to developing retinoids with selective biological activities (Jong et al., 1993).
Synthetic Analogs for Receptor Selectivity
Synthesis of synthetic analogs of this compound has led to the discovery of RAR and RXR class- and subtype-selective retinoids. These discoveries are significant for understanding the transcriptional mechanisms of retinoids (Dawson & Zhang, 2002).
Anti-Angiogenic Activity
Novel synthetic retinoids derived from this compound have shown anti-angiogenic effects in vivo. This suggests their potential therapeutic efficacy in angiogenesis-dependent disorders, including various types of cancers (Oikawa et al., 1993).
Retinoid Receptor Agonists
Compounds with meta-substituted aromatic ring bridges related to this compound function as retinoid receptor panagonists. They activate both retinoic acid and retinoid X receptors, indicating their potential in retinoid drug development (Dawson et al., 2000).
Properties
CAS No. |
110917-84-5 |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[(Z)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14- |
InChI Key |
FOIVPCKZDPCJJY-PEZBUJJGSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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